molecular formula C8H16N2O B1466274 1-(Oxetan-3-YL)piperidin-4-amine CAS No. 1228948-07-9

1-(Oxetan-3-YL)piperidin-4-amine

Cat. No.: B1466274
CAS No.: 1228948-07-9
M. Wt: 156.23 g/mol
InChI Key: DTCUELCIENIDBK-UHFFFAOYSA-N
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Description

1-(Oxetan-3-YL)piperidin-4-amine is a chemical compound with the molecular formula C8H16N2O. It features a piperidine ring substituted with an oxetane group at the 3-position and an amine group at the 4-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxetan-3-YL)piperidin-4-amine typically involves the formation of the oxetane ring followed by its attachment to the piperidine ring. One common method is the intramolecular cyclization of suitable precursors. For instance, the oxetane ring can be synthesized through intramolecular etherification or epoxide ring opening/closing reactions . The piperidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial production methods are proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

1-(Oxetan-3-YL)piperidin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxetane oxides, while reduction can produce various amine derivatives .

Scientific Research Applications

Structural Characteristics

Chemical Formula: C8_8H16_{16}N2_2O
IUPAC Name: 1-(Oxetan-3-yl)piperidin-4-amine
Molecular Structure: The compound features a six-membered piperidine ring connected to a three-membered oxetane ring. This unique combination enhances its solubility and bioavailability, making it an attractive candidate for drug development.

Medicinal Chemistry Applications

This compound has shown potential in several areas of medicinal chemistry:

  • Therapeutic Agent Development: The compound's structural motifs may allow for interactions with neurotransmitter receptors and enzymes involved in metabolic pathways. This suggests its potential use in treating neurological disorders or as analgesics.
  • Enhancement of Drug Solubility: The oxetane moiety can improve the solubility of poorly soluble drugs, thus enhancing their bioavailability. This property is particularly valuable in pharmaceutical formulations where solubility is a critical factor for efficacy.

Synthetic Applications

The reactivity of this compound allows it to be utilized in various synthetic routes:

  • Building Block for Complex Molecules: The compound can serve as an intermediate in the synthesis of more complex molecules due to the presence of functional groups that can undergo further chemical modifications, such as alkylation and acylation reactions.
  • Ring-opening Reactions: The oxetane ring can undergo ring-opening reactions under acidic or basic conditions, leading to the formation of diverse derivatives that can be explored for various applications.

Mechanism of Action

The mechanism of action of 1-(Oxetan-3-YL)piperidin-4-amine involves its interaction with specific molecular targets. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate various biochemical pathways, making the compound useful in drug discovery and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(Oxetan-3-YL)piperidin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Biological Activity

1-(Oxetan-3-YL)piperidin-4-amine is a compound of growing interest in medicinal chemistry due to its unique structural features, which include a piperidine ring and an oxetane moiety. This article explores the biological activity of this compound, including its potential therapeutic applications, interactions with biological targets, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula C₈H₁₆N₂O and is characterized by the following structural elements:

  • Piperidine Ring : A six-membered nitrogen-containing ring that is common in many pharmaceuticals.
  • Oxetane Ring : A three-membered cyclic ether that can enhance solubility and bioavailability.

The compound's IUPAC name indicates its specific arrangement of functional groups, which may influence its reactivity and interaction with biological systems.

Medicinal Chemistry

The unique structure of this compound suggests several potential applications in medicinal chemistry:

  • Neurological Disorders : Due to its piperidine structure, it may interact with neurotransmitter receptors, potentially offering therapeutic benefits for conditions such as depression or anxiety.
  • Analgesics : The compound's ability to modify drug solubility could enhance the bioavailability of analgesics, making it a candidate for pain management therapies.

Interaction Studies

Preliminary research indicates that compounds similar to this compound can bind to various biological targets, including:

  • Neurotransmitter Receptors : Such as serotonin and dopamine receptors.
  • Enzymes : Involved in metabolic pathways.

In vitro assays are essential for elucidating these interactions and determining the pharmacological profile of the compound.

Synthesis and Reactivity

The synthesis of this compound typically involves multi-step organic reactions. Its reactivity is attributed to both the piperidine nitrogen, which can undergo alkylation and acylation reactions, and the oxetane ring, which is susceptible to ring-opening under acidic or basic conditions. This versatility allows for further synthetic modifications, leading to derivatives that may exhibit enhanced biological activity.

Reaction TypeDescription
AlkylationReaction of piperidine nitrogen with alkyl halides.
AcylationIntroduction of acyl groups to the piperidine nitrogen.
Ring-openingConversion of oxetane to other functional groups.

Properties

IUPAC Name

1-(oxetan-3-yl)piperidin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O/c9-7-1-3-10(4-2-7)8-5-11-6-8/h7-8H,1-6,9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DTCUELCIENIDBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N)C2COC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001303665
Record name 1-(3-Oxetanyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

156.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1228948-07-9
Record name 1-(3-Oxetanyl)-4-piperidinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1228948-07-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(3-Oxetanyl)-4-piperidinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001303665
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a solution of (1-oxetan-3-yl-piperidin-4-yl)-carbamic acid tert-butyl ester (134 mg, 0.52 mmol) in dichloromethane (2 mL) was added TFA (2 mL). After 15 minutes at ambient temperature the reaction mixture was concentrated in-vacuo and the residue loaded onto a 5 g SCX-2 cartridge which was washed with methanol, then 2N ammonia in methanol. Concentration of the combined basic fractions in-vacuo afforded the title compound as a colourless gum (82 mg, 100%). 1H NMR (400 MHz, CDCl3): 4.63-4.63 (m, 4H), 3.47-3.45 (m, 1H), 2.69-2.68 (m, 3H), 1.90-1.81 (m, 4H), 1.41-1.40 (m, 2H).
Quantity
134 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Yield
100%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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